molecular formula C13H16F2O2 B7997403 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one

Cat. No.: B7997403
M. Wt: 242.26 g/mol
InChI Key: SLHIJIZEHRPJMG-UHFFFAOYSA-N
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Description

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one is an organic compound with the molecular formula C₁₃H₁₆F₂O₂ It is characterized by the presence of a butoxy group and two fluorine atoms attached to a phenyl ring, along with a propanone moiety

Preparation Methods

The synthesis of 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2-butoxy-3,5-difluorobenzene with propanone under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Butoxy-3,5-difluorophenyl)propan-1-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-(2-Butoxy-3,5-difluorophenyl)propan-1-one can be compared with other similar compounds such as:

    1-(2-Butoxy-4,6-difluorophenyl)propan-1-one: Similar structure but with different fluorine atom positions.

    1-(2-Butoxy-3,5-dichlorophenyl)propan-1-one: Chlorine atoms instead of fluorine atoms.

    1-(2-Butoxy-3,5-difluorophenyl)ethan-1-one: Shorter carbon chain in the ketone moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both butoxy and difluorophenyl groups, which confer distinct chemical and physical properties .

Properties

IUPAC Name

1-(2-butoxy-3,5-difluorophenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F2O2/c1-3-5-6-17-13-10(12(16)4-2)7-9(14)8-11(13)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHIJIZEHRPJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1F)F)C(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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